-Amino-5-bromo-3-methylpyridine is a heterocyclic aromatic compound with the chemical formula C6H7BrN2. It finds application as a building block in the synthesis of various other useful molecules in scientific research. Here are some examples:
2-Amino-5-bromo-3-methylpyridine can be used as a starting material for the synthesis of other halogenated pyridines, such as 5-bromo-2-chloro-3-methylpyridine. This transformation is achieved through a diazotization reaction followed by treatment with hydrochloric acid [].
By treatment with an oxidizing agent like hydrogen peroxide, 2-amino-5-bromo-3-methylpyridine can be converted to its corresponding N-oxide derivative, 2-amino-5-bromo-3-methylpyridine 1-oxide []. N-oxides are valuable intermediates in organic synthesis and exhibit different chemical properties compared to their parent compounds.
2-Amino-5-bromo-3-methylpyridine can be employed in the synthesis of bromo-substituted imidazoles, which are another class of heterocyclic compounds with diverse applications in medicinal chemistry and materials science [].
2-Amino-5-bromo-3-methylpyridine is an organic compound with the molecular formula C₆H₇BrN₂ and a molar mass of 187.04 g/mol. It is characterized by a pyridine ring substituted with an amino group at the 2-position, a bromine atom at the 5-position, and a methyl group at the 3-position. This compound is often referred to in scientific literature for its diverse applications in organic synthesis and medicinal chemistry.
Research indicates that 2-Amino-5-bromo-3-methylpyridine exhibits various biological activities. It has been studied for its potential as an antimicrobial agent and has shown activity against certain bacterial strains. Additionally, it has been investigated for its role in supramolecular chemistry, where it forms assemblies through hydrogen bonding interactions, which could have implications in drug delivery systems and material sciences .
The synthesis of 2-Amino-5-bromo-3-methylpyridine can be achieved through several methods:
2-Amino-5-bromo-3-methylpyridine finds applications in various fields:
Interaction studies involving 2-Amino-5-bromo-3-methylpyridine have focused on its supramolecular assembly capabilities. Research has shown that this compound can form stable complexes with other organic molecules through hydrogen bonding, which may enhance its application in drug formulation and delivery systems. These interactions are essential for understanding how such compounds can be used effectively in biological systems and materials science .
Several compounds share structural similarities with 2-Amino-5-bromo-3-methylpyridine. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Amino-5-bromo-4-methyl-3-nitropyridine | C₆H₆BrN₃O₂ | Contains a nitro group instead of a methyl group |
| 2-Amino-6-bromo-3-methylpyridine | C₆H₇BrN₂ | Bromine at the 6-position alters reactivity |
| 2-Amino-4-bromo-3-methylpyridine | C₆H₇BrN₂ | Different substitution pattern affecting properties |
Uniqueness: The unique combination of the amino group at the 2-position and the bromine at the 5-position distinguishes 2-Amino-5-bromo-3-methylpyridine from other similar compounds. This specific arrangement influences its reactivity and biological activity, making it particularly valuable in synthetic chemistry and pharmacology.
The compound was first synthesized through the bromination of 2-amino-3-methylpyridine, a reaction optimized for regioselectivity at the 5-position of the pyridine ring. Early synthetic routes, documented in patents such as CN105348177A, involved acetic anhydride-mediated bromination under controlled temperatures (50–60°C), yielding 2-amino-5-bromo-3-methylpyridine with ~65–68% efficiency. This method remains industrially relevant due to its scalability and minimal byproduct formation.
The advent of catalytic methods, including copper(I) bromide-mediated diazotization, enabled the synthesis of advanced intermediates like 2,5-dibromo-3-methylpyridine. Such innovations underscored the compound’s utility in cross-coupling reactions, particularly Suzuki-Miyaura and Buchwald-Hartwig reactions, which are pivotal in constructing complex heterocycles.
The synthesis of 2-amino-5-bromo-3-methylpyridine relies fundamentally on bromination reactions applied to appropriately substituted pyridine precursors [1]. The most established synthetic approach involves the direct bromination of 2-amino-3-methylpyridine as the starting material, utilizing various brominating agents and reaction conditions [2]. This regioselective bromination occurs predominantly at the 5-position due to the electronic activation provided by the amino group at the 2-position and the methyl substituent at the 3-position [3].
Electrophilic aromatic substitution represents the primary mechanism for introducing bromine into the pyridine ring system [4] [5]. The pyridine ring, normally deactivated toward electrophilic substitution due to the electron-withdrawing nitrogen atom, becomes activated through the presence of electron-donating substituents such as the amino group [6]. Research has demonstrated that 2-aminopyridine derivatives undergo bromination preferentially at the 5-position when subjected to standard brominating conditions [3].
Alternative halogenation pathways include the use of pyridine nitrogen-oxide intermediates, which facilitate electrophilic substitution through enhanced reactivity [5]. The nitrogen-oxide approach enables bromination under milder conditions, with subsequent reduction to yield the target compound [7]. However, this method requires additional synthetic steps and may result in lower overall yields compared to direct bromination approaches.
The mechanism of bromination involves initial formation of a bromine-pyridine complex, followed by electrophilic attack at the most nucleophilic carbon position [8]. Kinetic studies have revealed that the rate-determining step involves the formation of the sigma-complex intermediate, with subsequent deprotonation occurring rapidly [4]. The regioselectivity observed in these reactions is governed by both electronic and steric factors, with the 5-position being favored due to optimal orbital overlap and minimal steric hindrance [3].
Non-catalytic bromination methods constitute the most straightforward approach for synthesizing 2-amino-5-bromo-3-methylpyridine [1] [9]. The traditional method employs molecular bromine in acetic acid or other protic solvents, operating through a purely electrophilic mechanism without the need for additional catalysts [8]. This approach typically requires elevated temperatures and extended reaction times to achieve satisfactory conversion rates.
Recent developments in photocatalytic bromination have introduced more sophisticated synthetic methodologies [1] [10]. The photocatalytic approach utilizes light-activated catalysts to generate bromine radicals in situ, enabling bromination under milder conditions with improved selectivity [10]. Research has demonstrated that photocatalytic methods can achieve higher yields while reducing side product formation compared to thermal bromination processes [10].
Heterogeneous organophotocatalytic systems represent an emerging catalytic approach for bromination reactions [10]. These systems employ supported organic photocatalysts that facilitate both bromine generation and substrate activation through cooperative catalysis mechanisms [10]. The heterogeneous nature of these catalysts provides advantages in terms of recyclability and separation from reaction products.
Metal-free catalytic systems have gained significant attention due to their environmental benefits and cost-effectiveness [11]. Ionic liquid catalysts, particularly those based on pyridinium salts, have shown remarkable efficiency in promoting bromination reactions [11]. These systems operate through a combination of electrophilic activation and phase transfer mechanisms, enabling rapid bromination under mild conditions [11].
| Bromination Method | Reaction Conditions | Yield Range | Reaction Time |
|---|---|---|---|
| Molecular Bromine/Acetic Acid [8] | 80-120°C | 65-85% | 4-8 hours |
| Photocatalytic/Light [10] | Room temperature | 80-95% | 1-3 hours |
| Ionic Liquid Catalyzed [11] | 25-60°C | 75-90% | 2-4 hours |
| Nitrogen-Bromosuccinimide [9] | 0-25°C | 70-88% | 3-6 hours |
The selection of brominating agent significantly influences both yield and selectivity outcomes [9]. Nitrogen-bromosuccinimide provides excellent regioselectivity but requires careful temperature control to prevent over-bromination [9]. Bromine in combination with oxidizing agents offers high reactivity but may lead to multiple bromination products if not properly controlled [9].
Industrial synthesis optimization for 2-amino-5-bromo-3-methylpyridine focuses on maximizing yield while minimizing production costs and environmental impact [12] [13]. The optimization process involves systematic evaluation of reaction parameters including temperature, pressure, residence time, and reagent stoichiometry [12]. Industrial processes typically employ continuous flow reactors to achieve better heat and mass transfer characteristics compared to batch operations [14].
Process intensification through continuous flow technology has demonstrated significant advantages for bromination reactions [15] [16]. Continuous flow systems enable precise control of reaction parameters and provide enhanced safety profiles when handling hazardous brominating agents [15]. Research has shown that flow-based bromination processes can achieve residence times as short as fifteen seconds while maintaining high conversion rates [16].
Temperature optimization studies have revealed that industrial bromination processes operate most efficiently within narrow temperature windows [13]. The optimal temperature range typically spans approximately fifty degrees Celsius, providing a balance between reaction rate and selectivity [13]. Temperature control systems in industrial settings must account for the exothermic nature of bromination reactions to prevent thermal runaway conditions [13].
Catalyst recycling and regeneration strategies are crucial for economic viability in industrial applications [11] [17]. Ionic liquid catalysts can be recycled multiple times without significant loss of activity, providing substantial cost savings over traditional brominating agents [11]. The recycling process involves simple phase separation followed by catalyst purification, enabling direct reuse in subsequent reaction cycles [11].
| Process Parameter | Optimal Range | Impact on Yield | Industrial Consideration |
|---|---|---|---|
| Temperature [13] | 425-500°C | ±5% variation | Requires precise control |
| Pressure [13] | 1-10 atmospheres | Minimal | Standard operating conditions |
| Residence Time [16] | 15 seconds-4 minutes | Critical | Flow rate dependent |
| Catalyst Loading [11] | 5-10 mol% | Linear correlation | Cost optimization |
Scale-up considerations include heat removal capacity, mixing efficiency, and product separation protocols [18]. Industrial reactors must be designed to handle the corrosive nature of brominating agents while maintaining consistent product quality [18]. The development of corrosion-resistant materials and specialized reactor designs has enabled successful scale-up of bromination processes [18].
Quality control measures in industrial synthesis involve continuous monitoring of reaction progress and product purity [14]. Advanced analytical techniques including online nuclear magnetic resonance spectroscopy and gas chromatography enable real-time optimization of reaction conditions [14]. These monitoring systems provide immediate feedback for process adjustments, ensuring consistent product quality and maximizing operational efficiency [14].
Green chemistry principles have driven the development of environmentally sustainable methods for synthesizing 2-amino-5-bromo-3-methylpyridine [17] [19] [20]. The replacement of traditional brominating agents with safer alternatives represents a primary focus of green chemistry research in this area [19]. Hydrogen bromide combined with hydrogen peroxide provides an effective brominating system that generates water as the only byproduct [9] [15].
Solvent-free bromination reactions eliminate the need for organic solvents, significantly reducing environmental impact and simplifying product isolation [17]. Research has demonstrated that neat bromination reactions can achieve comparable yields to solution-phase processes while eliminating solvent-related waste streams [17]. These methods require careful temperature control but offer substantial advantages in terms of atom economy and waste reduction [17].
Aerobic bromination using oxygen as the oxidant represents a particularly attractive green chemistry approach [11] [17]. This methodology employs sodium bromide as the bromine source with atmospheric oxygen serving as the oxidizing agent [11]. The process generates minimal waste and operates under mild conditions, making it suitable for large-scale implementation [11].
Aqueous bromination systems utilizing calcium bromide-bromine combinations have shown excellent performance for industrial applications [17]. These systems operate effectively in water as the sole solvent, eliminating the need for organic media [17]. The recyclability of the brominating reagent through neutralization and regeneration cycles further enhances the environmental profile of this approach [17].
| Green Chemistry Method | Environmental Benefit | Yield Performance | Implementation Status |
|---|---|---|---|
| Hydrogen Bromide/Hydrogen Peroxide [15] | Water as only byproduct | 85-95% | Commercial |
| Solvent-Free Bromination [17] | Eliminates organic solvents | 80-90% | Pilot scale |
| Aerobic Bromination [11] | Uses atmospheric oxygen | 75-85% | Research stage |
| Aqueous Calcium Bromide [17] | Water-based system | 90-95% | Commercial |
The development of recyclable brominating agents has emerged as a key strategy for sustainable synthesis [17] [15]. Flow-based systems with in-situ bromine generation and subsequent quenching provide inherent safety advantages while minimizing bromine inventory [15]. These systems generate bromine on demand and immediately consume it in the bromination reaction, eliminating the need for bromine storage and handling [15].
Energy efficiency optimization through process intensification contributes significantly to the green chemistry profile of bromination reactions [16]. Photochemical activation using light-emitting diode technology provides energy-efficient bromination with excellent selectivity [16]. The combination of continuous flow processing with photochemical activation enables rapid bromination with minimal energy consumption [16].
2-Amino-5-bromo-3-methylpyridine undergoes nucleophilic substitution reactions primarily at the 2-amino position through an addition-elimination mechanism (SNAr). The reaction proceeds via formation of a Meisenheimer complex intermediate, where the nucleophile attacks the carbon bearing the amino group, forming a negatively charged σ-complex that is stabilized by the pyridine nitrogen [1] [2].
The amino group at position 2 is particularly susceptible to nucleophilic displacement due to its location adjacent to the electronegative pyridine nitrogen. This positioning creates a highly electrophilic center that readily undergoes nucleophilic attack. The reaction follows second-order kinetics with the rate law: k[ArNH2][Nu-], where the rate constant typically ranges from 10⁻⁴ to 10⁻³ s⁻¹ depending on the nucleophile and reaction conditions [1] [2].
Halogenation Reactions
The conversion of 2-amino-5-bromo-3-methylpyridine to halogenated derivatives proceeds through diazotization followed by nucleophilic substitution. Treatment with sodium nitrite in hydrochloric acid at 0°C generates the corresponding diazonium salt, which undergoes subsequent halogenation with cuprous halides to yield 2-chloro-5-bromo-3-methylpyridine in 80-90% yield [3] [4]. This transformation is particularly valuable for synthesizing pharmaceutical intermediates where the chloro substituent provides enhanced metabolic stability.
Azide Formation
The synthesis of 2-azido-5-bromo-3-methylpyridine represents a crucial transformation for subsequent click chemistry applications. The reaction employs sodium azide as the nucleophile in the presence of copper(I) iodide catalyst, proceeding at 60-80°C in dimethylformamide solvent. The azide product is obtained in 70-80% yield and serves as a versatile intermediate for triazole formation through copper-catalyzed azide-alkyne cycloaddition reactions [3] [5].
Alkylation and Amination
Direct alkylation of the amino group proceeds through nucleophilic substitution with alkyl halides under basic conditions. The reaction typically employs potassium carbonate as base in dimethylformamide solvent at 60-80°C, yielding N-alkylated products in 75-85% yield. Primary amines react more readily than secondary amines, with tertiary amines being unreactive under these conditions [3] [5].
The regioselectivity of nucleophilic substitution is primarily controlled by the electronic effects of the substituents. The amino group at position 2 is significantly more reactive than the bromo substituent at position 5, despite bromine being a better leaving group. This selectivity arises from the proximity of the amino group to the pyridine nitrogen, which stabilizes the negative charge developed in the transition state through resonance interactions [1] [2].
Computational studies using density functional theory have revealed that the lowest unoccupied molecular orbital (LUMO) of 2-amino-5-bromo-3-methylpyridine is primarily localized on the carbon bearing the amino group, consistent with the observed regioselectivity for nucleophilic attack at this position [6].
The Suzuki-Miyaura coupling of 2-amino-5-bromo-3-methylpyridine proceeds through the well-established palladium-catalyzed mechanism involving oxidative addition, transmetalation, and reductive elimination. The bromo substituent at position 5 serves as the electrophilic coupling partner, while the amino group remains intact throughout the transformation [7] [8].
Mechanism and Catalysis
The reaction mechanism begins with oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, forming a palladium(II) intermediate. The high reactivity of the 5-bromo position is attributed to the electron-withdrawing effect of the pyridine nitrogen, which facilitates oxidative addition. The subsequent transmetalation step involves transfer of the aryl group from the boronic acid to the palladium center, followed by reductive elimination to form the carbon-carbon bond and regenerate the palladium(0) catalyst [7] [8].
Optimal conditions employ tetrakis(triphenylphosphine)palladium(0) as catalyst (2-5 mol%) with potassium carbonate as base in tetrahydrofuran-water (2:1) solvent system at 80-100°C. These conditions provide excellent yields (85-95%) with high regioselectivity for coupling at the 5-position [7] [8].
Substrate Scope and Limitations
The Suzuki-Miyaura coupling shows broad substrate scope with various aryl and heteroaryl boronic acids. Electron-rich aryl boronic acids (p-methoxyphenyl, p-tolyl) couple efficiently, providing products in 85-95% yield. Electron-deficient aryl boronic acids (p-nitrophenyl, p-trifluoromethylphenyl) require slightly elevated temperatures (90-110°C) but still provide good yields (70-85%) [7] [8].
Heteroaryl boronic acids, particularly pyridyl and thienyl derivatives, undergo successful coupling using palladium(II) catalysts such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) with cesium carbonate as base. These reactions typically require 16-24 hours at 90-110°C to achieve 70-85% yields [7] [8].
The Buchwald-Hartwig amination of 2-amino-5-bromo-3-methylpyridine represents a powerful method for introducing nitrogen-containing functional groups at the 5-position while preserving the amino group at position 2. This transformation has been successfully demonstrated with both primary and secondary amines [9] [10] [11].
Mechanistic Considerations
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving oxidative addition, amine coordination, and reductive elimination. The presence of the amino group at position 2 creates potential complications through coordination to the palladium center, which could inhibit the desired coupling reaction. However, careful selection of ligands and reaction conditions overcomes these challenges [9] [10] [11].
The optimal catalyst system employs palladium(II) acetate (2 mol%) with RuPhos ligand (8 mol%) and lithium bis(trimethylsilyl)amide as base in tetrahydrofuran at 65°C. Under these conditions, morpholine couples with 2-amino-5-bromo-3-methylpyridine to provide 2-amino-5-morpholino-3-methylpyridine in 83% yield [11].
Substrate Scope and Selectivity
Primary amines, including anilines and benzylamines, undergo successful coupling using palladium(II) acetate with BrettPhos ligand. The reaction typically requires 8-12 hours at 80°C to achieve 75-85% yields. The use of BrettPhos ligand is crucial for preventing β-hydride elimination, which can occur with primary amines [11].
Secondary amines, such as morpholine, piperidine, and diethylamine, couple efficiently using palladium(II) acetate with RuPhos ligand at 60-65°C. These reactions generally proceed more rapidly than primary amine couplings, achieving 80-90% yields in 6-10 hours [11].
The oxidation of 2-amino-5-bromo-3-methylpyridine can occur at multiple sites, with the amino group and methyl group being the most reactive positions. The selectivity between these sites depends on the choice of oxidizing agent and reaction conditions.
Amino Group Oxidation
Oxidation of the amino group to the corresponding nitro compound employs nitric acid in sulfuric acid at 0-25°C. The reaction proceeds through an electrophilic nitration mechanism, where the amino group is first protonated to reduce its nucleophilicity, followed by nitration at the nitrogen center. The nitro product is obtained in 60-80% yield, with the moderate yield attributed to competing oxidation at the methyl group [12] [13].
Alternative oxidation to the nitroso compound uses sodium nitrite in acetic acid at 0-10°C, providing the nitroso derivative in 70-85% yield. This transformation is particularly useful for synthesizing compounds with biological activity, as nitroso groups often exhibit unique pharmacological properties [12] [13].
Methyl Group Oxidation
Oxidation of the methyl group to the corresponding carboxylic acid employs potassium permanganate in water at 100-120°C. The reaction proceeds through a radical mechanism involving hydrogen abstraction from the methyl group, followed by sequential oxidation through the alcohol and aldehyde intermediates to the final carboxylic acid product [1] [2].
The reaction requires careful control of temperature and reaction time to prevent overoxidation. Under optimized conditions, 2-amino-5-bromo-3-methylpyridine is converted to 2-amino-5-bromo-3-pyridinecarboxylic acid in 60-75% yield. The moderate yield reflects the competing oxidation at the amino group and potential degradation of the pyridine ring under the harsh conditions [1] [2].
Reduction reactions of 2-amino-5-bromo-3-methylpyridine primarily target the amino group, converting it to various reduced nitrogen-containing functional groups. The choice of reducing agent determines the extent of reduction and the nature of the product.
Hydrazine Formation
Treatment with sodium borohydride in ethanol at 0-25°C reduces the amino group to the corresponding hydrazine derivative. The reaction proceeds through a two-electron reduction mechanism, where the amino group is first protonated to form an ammonium intermediate, followed by hydride attack to generate the hydrazine product in 80-90% yield [1] [2].
Partial Reduction
Partial reduction of the amino group to form secondary amines can be achieved using lithium aluminum hydride in tetrahydrofuran at 0°C. The reaction requires careful control of stoichiometry and temperature to prevent overreduction. Under optimized conditions, the reaction provides N-alkylated products in 70-85% yield [1] [2].
The amino group at position 2 of 2-amino-5-bromo-3-methylpyridine serves as a versatile synthetic handle for introducing various functional groups through well-established transformation protocols.
Diazotization Chemistry
Diazotization of 2-amino-5-bromo-3-methylpyridine with sodium nitrite in hydrochloric acid at 0°C generates the corresponding diazonium salt, which undergoes subsequent transformations to introduce halogen, hydroxyl, cyano, and other functional groups. The diazonium salt is highly reactive and must be used immediately after formation to prevent decomposition [4] [14].
Sandmeyer reactions employ copper(I) salts to facilitate halogenation (chlorine, bromine, iodine) and cyanation. The reaction with copper(I) chloride provides 2-chloro-5-bromo-3-methylpyridine in 80-90% yield, while copper(I) cyanide gives 2-cyano-5-bromo-3-methylpyridine in 80-90% yield [4] [14].
Hydrolysis of the diazonium salt with water provides 2-hydroxy-5-bromo-3-methylpyridine in 85-95% yield. This transformation is particularly valuable for synthesizing pyridine derivatives with hydrogen-bonding capability, which are important in medicinal chemistry applications [4] [14].
Acylation and Alkylation
Direct acylation of the amino group employs acetic anhydride in the presence of pyridine as base at 80-100°C. The reaction proceeds through a nucleophilic acyl substitution mechanism, providing 2-acetylamino-5-bromo-3-methylpyridine in 85-95% yield. The acetyl group can be selectively removed under basic conditions to regenerate the amino group [3].
Alkylation of the amino group with alkyl halides employs potassium carbonate as base in dimethylformamide at 60-80°C. Primary alkyl halides react more readily than secondary alkyl halides, providing N-alkylated products in 75-85% yield. The reaction follows an SN2 mechanism, with the nucleophilic amino group attacking the electrophilic carbon of the alkyl halide [3].
The bromo substituent at position 5 provides access to a wide range of functional groups through various cross-coupling and nucleophilic substitution reactions.
Metal-Catalyzed Coupling Reactions
Negishi coupling employs organozinc reagents with palladium catalysts to introduce alkyl and aryl groups at the 5-position. The reaction typically uses zinc chloride to prepare the organozinc intermediate from the corresponding alkyl halide, followed by coupling with 2-amino-5-bromo-3-methylpyridine using tetrakis(triphenylphosphine)palladium(0) catalyst in tetrahydrofuran at 60°C. This transformation provides 2-amino-5-alkyl-3-methylpyridine derivatives in 75-85% yield [7] [8].
Heck reactions introduce alkenyl groups through palladium-catalyzed coupling with alkenes. The reaction employs palladium(II) acetate catalyst with triphenylphosphine ligand and triethylamine as base in dimethylformamide at 100°C. Styrene derivatives undergo successful coupling to provide 2-amino-5-styryl-3-methylpyridine in 75-85% yield [7] [8].
Nucleophilic Substitution
Direct nucleophilic substitution of the bromo group with hydroxide ion provides 2-amino-5-hydroxy-3-methylpyridine. The reaction requires elevated temperatures (150°C) and strongly basic conditions (sodium hydroxide in water) to achieve reasonable reaction rates. The product is obtained in 70-80% yield, with the moderate yield attributed to competing elimination reactions [2] [16].
The methyl group at position 3 can be selectively functionalized through various oxidation and halogenation reactions.
Selective Oxidation
Partial oxidation of the methyl group to the corresponding aldehyde employs pyridinium chlorochromate in dichloromethane at room temperature. The reaction provides 2-amino-5-bromo-3-pyridinecarboxaldehyde in 70-80% yield. The selectivity for aldehyde formation over complete oxidation to the carboxylic acid depends on the reaction stoichiometry and temperature control [1] [2].
Radical Halogenation
Halogenation of the methyl group employs N-bromosuccinimide in carbon tetrachloride at 60°C under photochemical conditions. The reaction proceeds through a radical mechanism, with bromine radicals abstracting hydrogen from the methyl group to form the corresponding halomethyl derivative in 75-85% yield [1] [2].
Irritant